Cas no 1554518-35-2 (4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine)

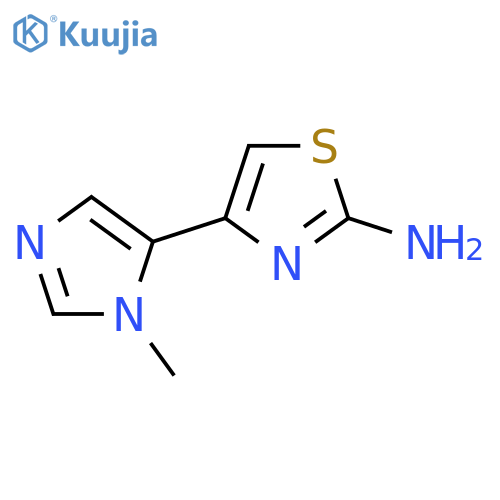

1554518-35-2 structure

商品名:4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine

- 1554518-35-2

- EN300-1828930

-

- インチ: 1S/C7H8N4S/c1-11-4-9-2-6(11)5-3-12-7(8)10-5/h2-4H,1H3,(H2,8,10)

- InChIKey: HAUQPQKYPIZTKH-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(=C1)C1=CN=CN1C

計算された属性

- せいみつぶんしりょう: 180.04696745g/mol

- どういたいしつりょう: 180.04696745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 85Ų

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828930-0.5g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1828930-10.0g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 10g |

$6512.0 | 2023-06-02 | ||

| Enamine | EN300-1828930-0.1g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1828930-2.5g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1828930-1.0g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 1g |

$1515.0 | 2023-06-02 | ||

| Enamine | EN300-1828930-5.0g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 5g |

$4391.0 | 2023-06-02 | ||

| Enamine | EN300-1828930-1g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1828930-5g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1828930-0.05g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1828930-0.25g |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |

1554518-35-2 | 0.25g |

$840.0 | 2023-09-19 |

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

2. Water

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1554518-35-2 (4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量